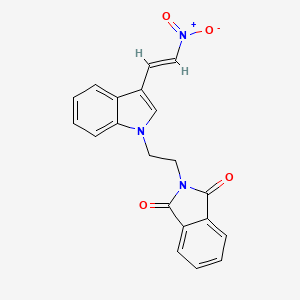
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also contains a butanoic acid backbone with a methoxyethoxy side chain, adding to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. This is followed by the introduction of the butanoic acid backbone and the methoxyethoxy side chain. Common reagents used in these reactions include Fmoc-Cl for the protection step, and various coupling agents such as EDCI or DCC for the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. Reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or KMnO4 can be used.
Reduction: Common reducing agents include LiAlH4 or NaBH4.
Substitution: Piperidine is often used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethoxy side chain can yield methoxyethoxy aldehyde or methoxyethoxy carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its Fmoc-protected amine allows for selective deprotection and subsequent reactions.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The Fmoc group provides a handle for attaching the compound to various biomolecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the methoxyethoxy side chain can influence the compound’s pharmacokinetics and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The methoxyethoxy side chain can also interact with various molecular targets, influencing the compound’s overall reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-hydroxyethoxy)butanoic acid: Similar structure but with a hydroxyethoxy side chain.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-ethoxyethoxy)butanoic acid: Similar structure but with an ethoxyethoxy side chain.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyethoxy)butanoic acid lies in its specific combination of the Fmoc-protected amine and the methoxyethoxy side chain. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyethoxy)butanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-27-12-13-28-11-10-20(21(24)25)23-22(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |
InChI Key |
CLTBHEOPVBWVFN-HXUWFJFHSA-N |
Isomeric SMILES |
COCCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COCCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)









![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12295950.png)


